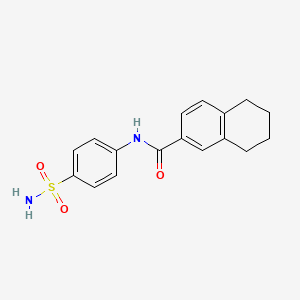

N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c18-23(21,22)16-9-7-15(8-10-16)19-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h5-11H,1-4H2,(H,19,20)(H2,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBPBJFIMIJLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action

Target of Action

The primary targets of N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide are the α-class cytosolic human carbonic anhydrases (hCAs) and bacterial β-CAs from Mycobacterium tuberculosis. Carbonic anhydrases (CAs) are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton. This reaction is fundamental to several important pathophys

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing biochemical reactions.

Biological Activity

N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H18N2O4S2

- Molecular Weight : 366.46 g/mol

- Functional Groups : Sulfamoyl group and a tetrahydronaphthalene core.

The presence of the sulfamoyl group enhances its reactivity and biological activity, making it a subject of interest for researchers exploring new therapeutic agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This is particularly relevant in the context of antibiotic resistance, where compounds with novel mechanisms of action are urgently needed. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms involving:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes crucial for bacterial survival.

- Membrane Disruption : It potentially disrupts bacterial cell membranes, leading to cell lysis.

Antitumor Activity

In vitro studies have shown promising results regarding the antitumor activity of this compound. A series of derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The findings are summarized in the following table:

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 10 | |

| This compound | MCF-7 (breast cancer) | 15 | |

| Doxorubicin (control) | HeLa | 37.5 |

These results indicate that this compound may be more effective than traditional chemotherapeutic agents in certain contexts.

The mechanism of action for this compound involves interactions with specific biological targets. Research has focused on:

- Binding Affinity Studies : Investigating how the compound binds to various enzymes and receptors.

- Molecular Docking Simulations : These studies help predict how the compound interacts at a molecular level with target proteins.

Case Studies

-

Study on Antibacterial Activity :

A recent study tested the antibacterial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 5 µg/mL. -

Anticancer Efficacy :

In another study involving human breast cancer cells (MCF-7), treatment with this compound resulted in apoptosis induction and cell cycle arrest at the G0/G1 phase. The study concluded that this compound could be a potential lead for developing new anticancer therapies.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and safety profile.

- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and reduce toxicity.

- Clinical Trials : To evaluate its therapeutic potential in humans.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Ring

N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Molecular Weight : 422.5 g/mol (vs. 330.4 g/mol for the target compound)

- Key Feature : A 4-methylpyrimidinyl group replaces the sulfamoyl hydrogen, increasing steric bulk and hydrogen-bond acceptor count (6 vs. 3 in the target) .

- Lipophilicity : XLogP3 = 3, suggesting moderate lipophilicity. The larger substituent may reduce membrane permeability compared to the simpler sulfamoyl group in the target compound.

- Potential Applications: The pyrimidine moiety could enhance binding to kinases or nucleotide-binding targets, diverging from the target compound’s likely applications.

N-(4-Chlorophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Key Feature: A chloro substituent replaces the sulfamoyl group.

Core Structural Modifications

N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide (Comp-5)

- Key Feature: An azabicyclo[2.2.2]octane group replaces the sulfamoylphenyl moiety.

Functional Group Replacements

N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Key Feature : Replaces the carboxamide (-CONH-) with a sulfonamide (-SO₂NH-). Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), altering solubility and protein-binding interactions .

- Biological Implications : Sulfonamides are historically associated with antibiotic activity (e.g., sulfa drugs), whereas carboxamides are common in kinase inhibitors or enzyme modulators.

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide

Research Implications and Gaps

- Activity Data: Limited evidence on the target compound’s biological activity necessitates further studies to compare efficacy with analogs.

- Safety : The absence of toxicity data for the target compound highlights a critical research gap.

- Synthesis Optimization : Evidence on synthetic routes for analogs (e.g., hydride-mediated coupling ) could inform scalable production methods for the target compound.

Q & A

Q. How is this compound synthesized?

- Methodological Answer : A common route involves coupling 5,6,7,8-tetrahydro-2-naphthoic acid with 4-sulfamoylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps:

- Activation : React the carboxylic acid with EDC to form an active ester intermediate .

- Amidation : Add 4-sulfamoylaniline in anhydrous DMF or THF under nitrogen.

- Purification : Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallize from ethanol .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm structure (e.g., aromatic protons at δ 7.00–7.59 ppm, NH resonance at δ 8.46 ppm) .

- Mass Spectrometry : HRMS (HESI+) shows [M+H] at m/z 319.1805, validating molecular weight .

- Melting Point : 157–159°C (differential scanning calorimetry) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound?

- Methodological Answer :

- Data Comparison : Cross-reference SDSs for GHS classifications (e.g., lists H302/H315, while notes insufficient toxicology data).

- In Vitro Testing : Conduct MTT assays on HepG2 cells to assess acute cytotoxicity.

- In Vivo Validation : Perform OECD 403-compliant acute oral toxicity studies in rodents, monitoring organ-specific effects (e.g., liver/kidney histopathology) .

Q. What strategies optimize the synthetic yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) to improve amidation efficiency.

- Solvent Optimization : Use DCM instead of THF for better solubility of intermediates.

- Reaction Monitoring : Employ TLC (Rf ~0.5 in 1:1 EtOAc/hexane) or LC-MS to track progress and minimize side products .

Q. How does structural modification of the tetrahydronaphthalene core influence biological activity?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., methyl, halogen) at positions 5, 6, 7, or 8 of the tetrahydronaphthalene ring.

- SAR Studies : Test analogs in target assays (e.g., TNF-α inhibition from ).

- Computational Modeling : Use DFT or molecular docking to predict binding affinity to receptors (e.g., TLR4 in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.